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Introduction
C13-113-tetra-tail is a novel, synthetic ionizable lipid designed for the formulation of lipid

nanoparticles (LNPs) for targeted drug delivery. Its unique molecular structure, featuring a polar

amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails,

facilitates the efficient encapsulation of a variety of therapeutic payloads, particularly nucleic

acids such as siRNA and mRNA.[1][2] The ionizable nature of C13-113-tetra-tail is central to

its function; it remains largely neutral at physiological pH, minimizing non-specific interactions

and toxicity, but becomes protonated in the acidic environment of the endosome. This pH-

responsive charge switch is hypothesized to trigger endosomal escape, a critical step for the

cytoplasmic delivery and therapeutic action of the encapsulated cargo.[3] The branched, multi-

tail architecture is believed to enhance the fusogenicity of the lipid, further promoting the

release of the payload from the endosome.

These application notes provide an overview of the characteristics of C13-113-tetra-tail and

detailed protocols for the formulation, characterization, and in vivo evaluation of C13-113-tetra-
tail-based LNPs for targeted drug delivery research.

Data Presentation
The following tables summarize representative quantitative data for LNPs formulated with multi-

tail ionizable lipids structurally similar to C13-113-tetra-tail, providing an expected performance
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benchmark.

Table 1: Physicochemical Properties of C13-113-tetra-tail-based LNPs

Parameter Representative Value Method of Analysis

Mean Hydrodynamic Diameter

(nm)
80 - 120

Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.15
Dynamic Light Scattering

(DLS)

Zeta Potential (mV) at pH 7.4 -5 to +5 Laser Doppler Velocimetry

Nucleic Acid Encapsulation

Efficiency (%)
> 90% RiboGreen Assay

Table 2: In Vivo Performance of C13-113-tetra-tail-based LNPs (Illustrative)

Parameter
Representative
Value

Animal Model Payload

Target Organ

Accumulation (%

Injected Dose)

> 60% (Liver) Mouse (C57BL/6) siRNA

Gene Silencing

Efficacy (ED50 in

mg/kg)

0.05 - 0.1 Mouse (C57BL/6) Factor VII siRNA

Protein Expression

(Luciferase)

> 10^9 RLU/mg

protein
Mouse (BALB/c) Luciferase mRNA

Experimental Protocols
Protocol 1: Formulation of C13-113-tetra-tail LNPs
Encapsulating Nucleic Acids
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This protocol describes the formulation of LNPs using a microfluidic mixing method, which

allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

C13-113-tetra-tail

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMPE-PEG2000)

Nucleic acid (siRNA or mRNA)

Ethanol (200 proof, RNase-free)

Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

Preparation of Lipid Stock Solution:

Prepare a stock solution of C13-113-tetra-tail, DSPC, Cholesterol, and DMPE-PEG2000

in ethanol at a molar ratio of 50:10:38.5:1.5.

The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

Ensure all lipids are fully dissolved. Gentle warming (up to 60°C) may be required.

Preparation of Nucleic Acid Solution:

Dissolve the nucleic acid (siRNA or mRNA) in 50 mM citrate buffer (pH 4.0) to the desired

concentration (e.g., 0.2 mg/mL).
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Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution

into another.

Set the flow rate ratio of the aqueous to organic phase to 3:1.

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Purification:

The resulting LNP suspension will contain ethanol. Remove the ethanol and

unincorporated components via dialysis or tangential flow filtration against PBS (pH 7.4)

for at least 18 hours, with at least two buffer changes.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of C13-113-tetra-tail LNPs
1. Size and Polydispersity Index (PDI) Measurement:

Instrument: Dynamic Light Scattering (DLS) instrument.

Procedure:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Perform the measurement according to the instrument's standard operating procedure.

Record the Z-average diameter and the PDI.

2. Zeta Potential Measurement:
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Instrument: Instrument capable of Laser Doppler Velocimetry.

Procedure:

Dilute the LNP suspension in 10 mM NaCl solution.

Measure the electrophoretic mobility to determine the zeta potential.

3. Nucleic Acid Encapsulation Efficiency:

Assay: Quant-iT™ RiboGreen™ Assay or similar fluorescence-based assay.

Procedure:

Prepare two sets of LNP samples.

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the

encapsulated nucleic acid (total nucleic acid).

To the other set, add PBS (free nucleic acid).

Add the RiboGreen reagent to both sets and measure the fluorescence (Excitation: ~480

nm, Emission: ~520 nm).

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = (Total Nucleic Acid Fluorescence - Free Nucleic Acid Fluorescence) / Total

Nucleic Acid Fluorescence * 100

Protocol 3: In Vivo Evaluation of C13-113-tetra-tail LNPs
Animal Model:

6-8 week old mice (e.g., C57BL/6 or BALB/c). All animal procedures should be performed in

accordance with institutional guidelines.

Procedure:

Administration:
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Administer the C13-113-tetra-tail LNP formulation to mice via intravenous (tail vein)

injection.

The dosage will depend on the encapsulated payload and the specific study design.

Biodistribution Analysis (for fluorescently labeled LNPs):

At predetermined time points post-injection (e.g., 2, 8, 24 hours), euthanize the mice.

Perfuse the animals with PBS to remove blood from the organs.

Harvest major organs (liver, spleen, lungs, kidneys, heart).

Use an in vivo imaging system (IVIS) or a similar fluorescence imaging system to quantify

the fluorescence intensity in each organ.

Gene Silencing Efficacy (for siRNA payload):

At 48-72 hours post-injection, collect blood samples via cardiac puncture for serum

analysis or harvest the target organ (e.g., liver).

Quantify the target protein levels in the serum (e.g., Factor VII via a chromogenic assay)

or the target mRNA levels in the tissue homogenate (via RT-qPCR).

Compare the results to a control group treated with a non-targeting siRNA or PBS.

Protein Expression (for mRNA payload):

At 6-24 hours post-injection, harvest the target organ.

Homogenize the tissue and perform a luciferase assay (for luciferase mRNA) or an ELISA

for the specific protein of interest.

Normalize the protein expression to the total protein content of the tissue lysate.

Mandatory Visualizations
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Caption: Workflow of LNP formulation and targeted delivery.
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Cellular Uptake and Endosomal Escape
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Caption: Proposed mechanism of endosomal escape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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